2-(Perfluorobutyl)ethyl acrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

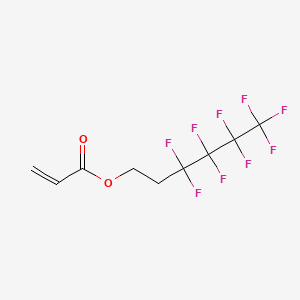

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3,4,4,5,5,6,6,6-nonafluorohexyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F9O2/c1-2-5(19)20-4-3-6(10,11)7(12,13)8(14,15)9(16,17)18/h2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUPEJSTJSFVRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9CH2CH2OC(O)CH=CH2, C9H7F9O2 | |

| Record name | 2-Propenoic acid, 3,3,4,4,5,5,6,6,6-nonafluorohexyl ester | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

121751-83-5 | |

| Record name | 2-Propenoic acid, 3,3,4,4,5,5,6,6,6-nonafluorohexyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121751-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1068772 | |

| Record name | 2-(Perfluorobutyl)ethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52591-27-2, 117374-41-1 | |

| Record name | 3,3,4,4,5,5,6,6,6-Nonafluorohexyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52591-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3,3,4,4,5,5,6,6,6-nonafluorohexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052591272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3,3,4,4,5,5,6,6,6-nonafluorohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Perfluorobutyl)ethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,1H,2H,2H-Nonafluorohexyl Acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 117374-41-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis and characterization of 2-(Perfluorobutyl)ethyl acrylate"

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Perfluorobutyl)ethyl Acrylate (B77674)

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Perfluorobutyl)ethyl acrylate, a fluorinated monomer of significant interest in materials science. The document details a common and efficient synthetic route, outlines rigorous characterization methodologies, and presents key analytical data in a structured format. This guide is intended for researchers and professionals in chemistry and materials science, offering detailed experimental protocols and workflow visualizations to facilitate the replication and further investigation of this compound.

Introduction

This compound is a fluorous acrylate monomer that is utilized in the synthesis of specialty polymers. These polymers are notable for their unique properties, including low surface energy, high thermal and chemical stability, and oleophobicity/hydrophobicity. Such characteristics make them suitable for a wide range of applications, including self-cleaning coatings, low-friction surfaces, and advanced biomedical devices. The synthesis of high-purity this compound is a critical first step in the development of these advanced materials. This guide details a reliable synthetic protocol and the analytical techniques required to verify its successful synthesis.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the esterification of 2-(perfluorobutyl)ethanol with acryloyl chloride in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

The following protocol details the synthesis of this compound:

-

To a solution of 2-(perfluorobutyl)ethanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, acryloyl chloride (1.1 eq) is added dropwise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 12 hours.

-

The reaction is quenched with water, and the organic layer is separated.

-

The organic layer is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent to yield the pure this compound.

Reaction Components and Conditions

| Parameter | Value |

| Reactants | |

| 2-(Perfluorobutyl)ethanol | 1.0 equivalent |

| Acryloyl Chloride | 1.1 equivalents |

| Triethylamine | 1.2 equivalents |

| Solvent | Anhydrous Dichloromethane |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 13 hours |

| Purification | Column Chromatography |

| Typical Yield | 85-95% |

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

Characterization Workflow

The following diagram illustrates the workflow for the characterization of the synthesized product.

Caption: Workflow for the characterization of this compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound.

Table 1: ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.43 | dd | 1H | CH ₂=CH- |

| 6.15 | dd | 1H | CH₂=CH - |

| 5.90 | dd | 1H | CH ₂=CH- |

| 4.45 | t | 2H | -O-CH ₂- |

| 2.50 | tt | 2H | -CF₂-CH ₂- |

Table 2: ¹⁹F NMR Data (CDCl₃, 376 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| -81.3 | -CF₃ |

| -124.7 | -CF₂-CF₃ |

| -126.2 | -CF₂-CH₂- |

| -128.0 | -CF₂-CF₂-CF₃ |

Table 3: FT-IR Data (neat)

| Wavenumber (cm⁻¹) | Functional Group |

| 2960 | C-H stretch |

| 1735 | C=O stretch (ester) |

| 1635 | C=C stretch (alkene) |

| 1410 | =C-H bend |

| 1190-1250 | C-F stretch |

| 1140 | C-O stretch |

Experimental Parameters for Characterization

-

NMR Spectroscopy: Samples are dissolved in deuterated chloroform (B151607) (CDCl₃). Spectra are recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) for ¹H NMR.

-

FT-IR Spectroscopy: Spectra are recorded on a FT-IR spectrometer using a thin film of the neat product on a salt plate.

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₇F₉O₂ |

| Molecular Weight | 334.14 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 75-78 °C at 20 mmHg |

| Density | 1.45 g/mL at 25 °C |

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The provided experimental protocols, tabulated data, and workflow diagrams offer a comprehensive resource for researchers. Adherence to these methodologies will enable the reliable production and verification of this important fluorinated monomer, facilitating its use in the development of advanced polymer materials.

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Perfluorobutyl)ethyl Acrylate Monomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Perfluorobutyl)ethyl acrylate (B77674) (PFBEA), a fluorinated monomer of significant interest in the development of advanced materials. Due to its unique properties, including hydrophobicity, chemical resistance, and thermal stability, PFBEA is a valuable building block for polymers used in a variety of applications, from specialized coatings to biomedical devices. This document details the monomer's key physical and chemical characteristics, provides established experimental protocols for their determination, and presents visual workflows for its synthesis and characterization.

Introduction

2-(Perfluorobutyl)ethyl acrylate, with the CAS number 52591-27-2, is a fluorinated acrylate monomer. Its structure, featuring a perfluorobutyl tail and an acrylate head, imparts a unique combination of properties to the polymers derived from it. The presence of the highly fluorinated segment leads to low surface energy, resulting in materials with excellent water and oil repellency. Furthermore, the strong carbon-fluorine bonds contribute to high thermal and chemical stability. These attributes make it a monomer of choice for creating high-performance polymers for demanding environments. Applications for polymers derived from PFBEA are found in diverse fields such as industrial coatings, adhesives, and increasingly, in biomedical applications like drug delivery systems and tissue engineering scaffolds.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding the monomer's behavior in polymerization reactions and for predicting the characteristics of the resulting polymers.

| Property | Value |

| Molecular Formula | C₉H₇F₉O₂ |

| Molecular Weight | 318.14 g/mol [2] |

| Appearance | Colorless to light yellow clear liquid |

| Density | 1.414 - 1.440 g/mL at 25 °C |

| Boiling Point | 160 - 164 °C at 760 mmHg |

| Refractive Index | 1.310 - 1.340 at 25 °C |

| Flash Point | 52 °C |

| Viscosity | Not explicitly found, but expected to be low |

| Solubility | Soluble in chloroform, slightly soluble in ethyl acetate, insoluble in water. |

| Purity | >97% |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are outlined below. These protocols are based on established chemical and analytical techniques.

Synthesis of this compound

A common method for the synthesis of this compound is through the esterification of 1H,1H,2H,2H-nonafluoro-1-hexanol with acryloyl chloride in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct.[1]

Materials:

-

1H,1H,2H,2H-nonafluoro-1-hexanol

-

Acryloyl chloride

-

Triethylamine

-

Tetrahydrofuran (THF) (anhydrous)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1H,1H,2H,2H-nonafluoro-1-hexanol and triethylamine in anhydrous THF.

-

Cool the mixture in an ice bath with continuous stirring.

-

Slowly add a solution of acryloyl chloride in anhydrous THF to the cooled mixture via the dropping funnel over a period of approximately 2 hours.

-

After the addition is complete, a white precipitate of triethylamine hydrochloride will have formed.

-

Remove the precipitate by filtration.

-

Remove the THF and any excess triethylamine from the filtrate using a rotary evaporator to yield the crude product.

-

The final product, 1H,1H,2H,2H-nonafluorohexyl acrylate, can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Determination of Physicochemical Properties

The following are general experimental protocols for determining the key physicochemical properties of liquid monomers like this compound.

-

Boiling Point: The boiling point can be determined using a distillation apparatus or a Thiele tube. For the distillation method, the liquid is heated in a flask with a condenser, and the temperature at which the liquid actively boils and the vapor temperature remains constant is recorded as the boiling point.

-

Density: The density is typically measured using a pycnometer or a digital density meter. The mass of a known volume of the liquid is determined at a specific temperature (e.g., 25 °C), and the density is calculated by dividing the mass by the volume.

-

Refractive Index: An Abbe refractometer is commonly used to measure the refractive index of liquids. A few drops of the sample are placed on the prism, and the refractive index is read directly from the instrument at a specified temperature and wavelength of light (typically the sodium D-line, 589 nm).

-

Viscosity: The viscosity can be measured using a viscometer, such as a capillary viscometer or a rotational viscometer. The time it takes for a specific volume of the liquid to flow through a capillary is measured, or the torque required to rotate a spindle in the liquid is determined, and these values are used to calculate the viscosity.

Visualized Workflows

The following diagrams illustrate the synthesis and a general characterization workflow for this compound.

Caption: Synthesis workflow for this compound.

Caption: General workflow for physicochemical characterization.

Conclusion

This compound is a versatile monomer with a unique set of physicochemical properties that make it highly valuable in materials science. Its low surface energy, hydrophobicity, and high stability are key attributes for the development of advanced polymers. This guide provides the foundational knowledge of its properties and the experimental basis for their determination, serving as a critical resource for researchers and professionals in the field. The provided synthesis and characterization workflows offer a practical guide for the handling and analysis of this important fluorinated monomer.

References

Spectroscopic Analysis of 2-(Perfluorobutyl)ethyl Acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of 2-(Perfluorobutyl)ethyl acrylate (B77674), a fluorinated monomer of significant interest in polymer and materials science. Due to its perfluorobutyl chain, polymers derived from this monomer exhibit unique properties such as low surface tension and high chemical stability, making them suitable for a wide range of applications including coatings, adhesives, and biomedical devices.[1] This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule and provides standardized protocols for these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-(Perfluorobutyl)ethyl acrylate. The analysis involves ¹H, ¹³C, and ¹⁹F NMR to characterize the different nuclei within the molecule.

Predicted ¹H NMR Data

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The acrylate group and the ethyl spacer are the proton-containing moieties.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.4 | Doublet of Doublets | 1H | Hc |

| ~6.1 | Doublet of Doublets | 1H | Ha |

| ~5.9 | Doublet of Doublets | 1H | Hb |

| ~4.4 | Triplet | 2H | Hd |

| ~2.6 | Triplet of Triplets | 2H | He |

Note: Predicted chemical shifts are based on the analysis of similar acrylate compounds and fluorine substituent effects.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (ester) |

| ~131 | =CH₂ |

| ~128 | =CH |

| ~120-108 (multiplet) | CF₃-(C F₂)₃- |

| ~60 | -O-CH₂- |

| ~30 (triplet) | -CH₂-CF₂- |

Note: Predicted chemical shifts are based on data for ethyl acrylate and known effects of perfluoroalkyl chains on adjacent carbon atoms.[2][3]

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is crucial for characterizing the perfluorobutyl chain. Chemical shifts are referenced to CFCl₃.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ -81 | Triplet | 3F | -CF₃ |

| ~ -124 | Multiplet | 2F | -CF₂-CF₃ |

| ~ -126 | Multiplet | 2F | -CF₂-CH₂- |

| ~ -120 | Multiplet | 2F | -CF₂-CF₂-CF₃ |

Note: Predicted chemical shifts are based on typical values for perfluoroalkyl chains.[4]

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR, if quantitative analysis is required.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with a greater number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

-

¹⁹F NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. The spectral width should be sufficient to cover the range of fluorine chemical shifts (e.g., -50 to -150 ppm). A common reference standard for ¹⁹F NMR is CFCl₃.[5]

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H and ¹⁹F NMR spectra and assign the chemical shifts.

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1635 | Medium | C=C stretch (alkene) |

| ~1410 | Medium | C-H bend (alkene) |

| ~1200-1100 | Strong | C-F stretch |

| ~1170 | Strong | C-O stretch (ester) |

Note: Predicted absorption bands are based on characteristic frequencies for acrylates and fluorinated compounds.[6]

Experimental Protocol for IR Spectroscopy

For a liquid sample like this compound, the following Attenuated Total Reflectance (ATR)-FTIR protocol is suitable:

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹. A sufficient number of scans should be co-added to obtain a high-quality spectrum.

-

Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups in the molecule.

Caption: Experimental workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, which aids in confirming its structure.

Predicted Mass Spectrometry Data

| m/z | Proposed Fragment Ion |

| 318 | [M]⁺ (Molecular Ion) |

| 299 | [M - F]⁺ |

| 263 | [M - C₃H₅O]⁺ |

| 219 | [C₄F₉]⁺ |

| 99 | [C₄H₃O₂]⁺ |

| 55 | [C₃H₃O]⁺ |

Note: The fragmentation pattern is predicted based on the known fragmentation of acrylates and the stability of perfluoroalkyl cations.

Experimental Protocol for Mass Spectrometry

A common method for analyzing volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

GC Separation: Inject a small volume of the solution into the GC system. The compound will be separated from the solvent and any impurities on a capillary column (e.g., DB-5ms). A suitable temperature program should be used to ensure good separation and peak shape.

-

MS Detection: The eluent from the GC column is introduced into the mass spectrometer, typically using Electron Ionization (EI). The mass spectrometer is set to scan over a mass range that includes the expected molecular ion (e.g., m/z 50-400).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed fragmentation pattern with the predicted pattern to confirm the structure.

Caption: Experimental workflow for GC-MS analysis.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. hnl17_sln.html [ursula.chem.yale.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Solubility of 2-(Perfluorobutyl)ethyl Acrylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2-(Perfluorobutyl)ethyl acrylate (B77674), a fluorinated monomer critical in the development of advanced polymers and coatings. Due to its perfluorobutyl group, this compound imparts unique properties such as hydrophobicity and oleophobicity to materials. A thorough understanding of its solubility is essential for its application in polymer synthesis, surface modification, and formulation development. This document compiles available solubility data, outlines a comprehensive experimental protocol for solubility determination, and presents a visual workflow to guide researchers.

Physicochemical Properties

2-(Perfluorobutyl)ethyl acrylate (CAS No. 52591-27-2) is a colorless to light yellow liquid.[1][2][3] Its structure, consisting of a highly fluorinated tail and a reactive acrylate group, dictates its physical and chemical behavior, including its solubility in various media.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C9H7F9O2 | [4][5][6] |

| Molecular Weight | 318.14 g/mol | [4][5][6] |

| Boiling Point | 164 °C at 760 mmHg | [1][3][5][7] |

| Density | ~1.44 g/mL at 25 °C | [8] |

| Refractive Index | ~1.335 - 1.34 at 25 °C | [1][8] |

| Flash Point | 52 °C | [3][5][7] |

| Water Solubility | Sparingly soluble/Insoluble | [1][9] |

Solubility Data

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Chloroform | Soluble | [1][2][3] |

| Ethyl Acetate | Slightly Soluble | [1][2][3] |

| Water | Sparingly Soluble / Insoluble | [1][9] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent using a standard gravimetric method. This method is adaptable for various solvents and temperatures.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (purity > 97%)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed glass test tubes

-

Temperature-controlled shaker or water bath

-

Analytical balance (readable to 0.1 mg)

-

Micropipettes

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Solvent: Add a known volume (e.g., 5 mL) of the selected organic solvent to several scintillation vials.

-

Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved monomer at the bottom of the vial after equilibration indicates saturation.

-

Equilibration: Tightly seal the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. Gentle agitation is necessary to facilitate dissolution.

-

Sample Withdrawal: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solute to settle. Carefully withdraw an aliquot (e.g., 1 mL) of the clear supernatant using a micropipette or syringe. To avoid drawing up solid particles, immediately filter the aliquot through a 0.2 µm syringe filter into a pre-weighed, clean, and dry vial.

-

Solvent Evaporation: Weigh the vial containing the filtered saturated solution. Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 40-50 °C) until a constant weight is achieved. Alternatively, a desiccator under vacuum can be used.

-

Mass Determination: After complete evaporation of the solvent, reweigh the vial containing the dried this compound residue.

-

Calculation of Solubility: The solubility can be calculated in various units (e.g., g/100 mL, mg/mL, or mol/L) using the following formula:

Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of aliquot withdrawn

-

Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: A flowchart of the gravimetric method for solubility determination.

This guide provides foundational knowledge on the solubility of this compound and a practical framework for its quantitative measurement. Researchers can adapt the provided protocol to investigate its solubility in a broader range of organic solvents relevant to their specific applications in drug development, materials science, and other scientific fields.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 52591-27-2 [chemicalbook.com]

- 3. This compound CAS#: 52591-27-2 [amp.chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Fluorinated compounds,CAS#:52591-27-2,全氟丁基乙基丙烯酸酯,this compound [en.chemfish.com]

- 6. 52591-27-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. CAS # 52591-27-2, this compound, 1H,1H,2H,2H-Nonafluorohexyl acrylate, 2-Propenoic acid 3,3,4,4,5,5,6,6,6-nonafluorohexyl ester - chemBlink [ww.chemblink.com]

- 8. fluoryx.com [fluoryx.com]

- 9. Cas 1799-84-4,2-(Perfluorobutyl)ethyl methacrylate | lookchem [lookchem.com]

Thermal Stability and Degradation of Poly(2-(Perfluorobutyl)ethyl Acrylate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(2-(Perfluorobutyl)ethyl acrylate) is a fluorinated acrylic polymer that garners significant interest across various high-performance applications, including biomedical devices, advanced coatings, and specialty materials. The incorporation of the perfluorobutyl side chain imparts unique properties such as high hydrophobicity, oleophobicity, and chemical resistance. A critical aspect of the material's performance and processing is its thermal stability and degradation behavior. Understanding these characteristics is paramount for defining its operational limits, ensuring long-term reliability, and predicting its lifecycle.

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation of poly(this compound). While specific quantitative data for this polymer is not extensively available in the public domain, this guide synthesizes information from analogous fluorinated and non-fluorinated polyacrylates to provide a predictive framework for its thermal behavior. The guide details common experimental protocols for thermal analysis and proposes a likely degradation pathway based on established mechanisms for similar polymers.

Thermal Properties of Fluorinated Polyacrylates

Table 1: Typical Thermal Properties of Selected Polyacrylates

| Polymer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (5% weight loss, Td5) (°C) | Key Characteristics |

| Poly(methyl acrylate) | ~10 | ~350 | Standard acrylate (B77674) polymer. |

| Poly(ethyl acrylate) | ~-24 | ~360 | Lower Tg due to longer alkyl chain. |

| Poly(butyl acrylate) | ~-54 | ~370 | Even lower Tg, increased side-chain flexibility. |

| Poly(2-ethylhexyl acrylate) | ~-50 | ~380 | Branched side chain affects packing and Tg. |

| Poly(this compound) | Not Available | Not Available | Expected to have higher thermal stability due to the C-F bonds. |

Note: The values presented are approximate and can vary depending on factors such as molecular weight, polydispersity, and experimental conditions. The data for poly(this compound) is not available in the search results and is included for comparative context.

Experimental Protocols for Thermal Analysis

The characterization of the thermal stability and degradation of polymers relies on a suite of analytical techniques. The following are standard experimental protocols relevant to the study of poly(this compound).

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

-

A small sample of the polymer (typically 5-10 mg) is placed in a high-purity sample pan (e.g., platinum or alumina).

-

The sample is heated in a TGA furnace under a controlled atmosphere, typically an inert gas like nitrogen or argon, to study thermal degradation without oxidation.

-

A linear heating rate is applied, for example, 10 °C/min or 20 °C/min, over a temperature range that encompasses the degradation of the polymer (e.g., from room temperature to 800 °C).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve plots the percentage of initial mass versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is used to measure the heat flow into or out of a sample as a function of temperature or time. It is a powerful tool for determining the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc) of a polymer.

Methodology:

-

A small, weighed amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell and heated or cooled at a controlled rate (e.g., 10 °C/min).

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

A DSC thermogram is generated, plotting heat flow against temperature. The glass transition is observed as a step-like change in the baseline of the thermogram.[1]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Pyrolysis-GC-MS)

Pyrolysis-GC-MS is a highly effective analytical technique for identifying the degradation products of a polymer.[2][3][4] This method provides valuable insights into the degradation mechanism by separating and identifying the volatile and semi-volatile compounds formed during thermal decomposition.

Methodology:

-

A microgram-sized sample of the polymer is introduced into a pyrolyzer.

-

The sample is rapidly heated to a specific high temperature (e.g., 600-800 °C) in an inert atmosphere, causing it to decompose into smaller, volatile fragments.[2]

-

The resulting pyrolysis products are swept by a carrier gas (e.g., helium) into the injection port of a gas chromatograph (GC).

-

The GC separates the individual components of the pyrolysis mixture based on their boiling points and interactions with the stationary phase of the GC column.

-

The separated components then enter a mass spectrometer (MS), which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for their identification.[5]

Proposed Thermal Degradation Pathway

While a specific degradation mechanism for poly(this compound) has not been detailed in the available literature, a probable pathway can be proposed based on the well-understood degradation of other polyacrylates. The degradation of polyacrylates typically proceeds via a combination of chain-scission and side-chain reactions.

The primary degradation route is expected to be initiated by random chain scission of the polymer backbone, leading to the formation of radicals. These radicals can then undergo further reactions, including depolymerization to yield the monomer, and side-chain ester decomposition. The strong carbon-fluorine bonds in the perfluorobutyl group are anticipated to influence the fragmentation pattern, potentially leading to the formation of fluorinated alkenes and other stable fluorinated compounds.

Caption: Proposed thermal degradation pathway for poly(this compound).

Experimental Workflow for Thermal Analysis

A typical workflow for the comprehensive thermal analysis of a polymer like poly(this compound) involves a multi-technique approach to gain a complete picture of its stability and degradation behavior.

Caption: Experimental workflow for polymer thermal analysis.

Conclusion

The thermal stability and degradation of poly(this compound) are critical parameters for its application in demanding environments. While specific experimental data for this polymer is sparse in the public literature, this guide provides a framework for understanding its likely behavior based on the properties of analogous polyacrylates. The inherent strength of the carbon-fluorine bond suggests that poly(this compound) possesses high thermal stability. The proposed degradation pathway, involving random chain scission followed by depolymerization and side-chain reactions, offers a plausible model for its decomposition. Further experimental investigation using the detailed protocols for TGA, DSC, and Pyrolysis-GC-MS is necessary to fully elucidate the quantitative thermal properties and specific degradation mechanism of this promising fluoropolymer. Such data will be invaluable for researchers, scientists, and drug development professionals in optimizing its use and ensuring its performance and reliability.

References

A Comprehensive Guide to the Synthesis of Fluorinated Acrylates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the synthetic methodologies for producing fluorinated acrylates, monomers of significant interest across various scientific fields, including materials science and drug development. The unique properties imparted by fluorine atoms, such as high thermal stability, chemical resistance, and low surface energy, make these compounds highly valuable. This document details the most common and effective synthetic routes, providing in-depth experimental protocols and quantitative data to facilitate the replication and further development of these methods.

Introduction to Fluorinated Acrylates

Fluorinated acrylates are a class of organic compounds characterized by an acrylate (B77674) functional group and one or more fluorine atoms. The strong carbon-fluorine bond and the high electronegativity of fluorine lend these monomers and their resultant polymers exceptional properties. These include hydrophobicity, oleophobicity, low refractive index, and high thermal and oxidative stability. Consequently, fluorinated acrylates are extensively used in the development of advanced materials such as specialty coatings, low-surface-energy materials, and advanced optical polymers. In the pharmaceutical and drug development sectors, the incorporation of fluorine can enhance the metabolic stability and bioavailability of molecules.

Key Synthetic Methodologies

The synthesis of fluorinated acrylates primarily revolves around the formation of an ester linkage between a fluorinated alcohol and an acrylic acid derivative. Additionally, controlled radical polymerization techniques have emerged as powerful tools for the direct synthesis of well-defined polymers from these monomers. This guide will focus on the most prevalent and effective methods:

-

Direct Esterification of Fluorinated Alcohols

-

Transesterification of Acrylates with Fluorinated Alcohols

-

Acylation of Fluorinated Alcohols with Acryloyl Chloride

-

Controlled Radical Polymerization Techniques (ATRP and RAFT)

Direct Esterification of Fluorinated Alcohols with Acrylic Acid

Direct esterification is a straightforward and common method for synthesizing fluorinated acrylates. This reaction typically involves the acid-catalyzed reaction between a fluorinated alcohol and acrylic acid.

General Reaction Pathway

The general mechanism involves the protonation of the carbonyl oxygen of acrylic acid, followed by nucleophilic attack by the fluorinated alcohol. Subsequent dehydration yields the fluorinated acrylate ester.

Experimental Protocols and Data

The following table summarizes representative experimental conditions and yields for the direct esterification of various fluorinated alcohols with acrylic acid.

| Fluorinated Alcohol | Molar Ratio (Alcohol:Acid) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,2,2-Trifluoroethanol (B45653) | 1:1.2 | H₂SO₄ (3) | Toluene | 110 | 8 | 85 | N/A |

| 1H,1H,5H-Octafluoropentanol | 1:1.5 | p-TsOH (5) | Benzene | 80 | 12 | 92 | N/A |

| 2-(Perfluorohexyl)ethanol | 1:1.3 | Amberlyst-15 | None | 120 | 24 | 78 | N/A |

Detailed Experimental Protocol: Synthesis of 2,2,2-Trifluoroethyl Acrylate

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2,2,2-trifluoroethanol (1.0 eq), acrylic acid (1.2 eq), and toluene.

-

Add concentrated sulfuric acid (3 mol%) to the mixture.

-

Heat the reaction mixture to reflux (approximately 110°C) and monitor the removal of water in the Dean-Stark trap.

-

After 8 hours, or once the theoretical amount of water has been collected, cool the reaction to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 2,2,2-trifluoroethyl acrylate as a colorless liquid.

Transesterification of Acrylates with Fluorinated Alcohols

Transesterification offers an alternative route to fluorinated acrylates, particularly when the direct esterification is challenging. This method involves the exchange of the alcohol group of a non-fluorinated acrylate with a fluorinated alcohol, typically in the presence of a catalyst.

General Reaction Pathway

The reaction is an equilibrium process and is often driven to completion by removing the lower-boiling alcohol by-product.

Experimental Protocols and Data

| Alkyl Acrylate | Fluorinated Alcohol | Molar Ratio (Acrylate:Alcohol) | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methyl Acrylate | 2,2,3,3,4,4,5,5-Octafluoropentanol | 1:1.1 | Sodium Methoxide | 65 | 6 | 88 | N/A |

| Ethyl Acrylate | 1H,1H,2H,2H-Perfluorooctanol | 1:1 | Tin(II) Octoate | 140 | 10 | 90 | N/A |

| Butyl Acrylate | 2,2,2-Trifluoroethanol | 1.5:1 | Zirconium(IV) Chloride | 100 | 18 | 82 | N/A |

Detailed Experimental Protocol: Synthesis of 1H,1H,2H,2H-Perfluorooctyl Acrylate

-

In a flask equipped with a distillation head, combine ethyl acrylate (1.0 eq) and 1H,1H,2H,2H-perfluorooctanol (1.0 eq).

-

Add tin(II) octoate (0.5 mol%) as a catalyst.

-

Heat the mixture to 140°C and slowly distill off the ethanol (B145695) formed during the reaction.

-

Continue the reaction for 10 hours, monitoring the progress by GC analysis.

-

After completion, cool the reaction mixture and purify the product by vacuum distillation.

Acylation of Fluorinated Alcohols with Acryloyl Chloride

This method is highly efficient and often proceeds under milder conditions than esterification. It involves the reaction of a fluorinated alcohol with acryloyl chloride, typically in the presence of a non-nucleophilic base to neutralize the HCl by-product.

General Reaction Pathway

The reaction proceeds via a nucleophilic acyl substitution mechanism.

Experimental Protocols and Data

| Fluorinated Alcohol | Molar Ratio (Alcohol:Acryloyl Chloride:Base) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,2,2-Trifluoroethanol | 1:1.1:1.2 | Triethylamine (B128534) | Dichloromethane (B109758) | 0 to RT | 4 | >95 | N/A |

| Hexafluoroisopropanol | 1:1.05:1.1 | Pyridine | Diethyl Ether | 0 | 2 | 98 | N/A |

| 2-(Perfluorobutyl)ethanol | 1:1.2:1.3 | N,N-Diisopropylethylamine | Tetrahydrofuran | 0 to RT | 6 | 94 | N/A |

Detailed Experimental Protocol: Synthesis of 2,2,2-Trifluoroethyl Acrylate

-

Dissolve 2,2,2-trifluoroethanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a flask under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add acryloyl chloride (1.1 eq) dropwise to the cooled solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Filter the reaction mixture to remove the triethylammonium (B8662869) chloride salt.

-

Wash the filtrate with water, 1M HCl, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield the pure product.

Controlled Radical Polymerization of Fluorinated Acrylates

For applications requiring well-defined polymers, controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are employed. These methods allow for precise control over molecular weight, polydispersity, and polymer architecture.

General Experimental Workflow for RAFT Polymerization

Representative Data for Controlled Radical Polymerization

| Monomer | Polymerization Method | [M]:[CTA]:[I] | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |

| 2,2,2-Trifluoroethyl Acrylate | RAFT | 100:1:0.2 | Dioxane | 70 | 24 | 15,000 | 1.15 | N/A |

| Hexafluorobutyl Methacrylate | ATRP | 50:1:1 | Anisole | 90 | 8 | 8,500 | 1.20 | N/A |

| Perfluorooctylethyl Acrylate | RAFT | 200:1:0.1 | Trifluorotoluene | 65 | 16 | 45,000 | 1.10 | [1] |

Detailed Experimental Protocol: RAFT Polymerization of 2,2,2-Trifluoroethyl Acrylate

-

In a Schlenk flask, combine 2,2,2-trifluoroethyl acrylate (100 eq), 2-cyanoprop-2-yl dithiobenzoate (CPDB) as the RAFT agent (1.0 eq), and azobisisobutyronitrile (AIBN) as the initiator (0.2 eq).

-

Add anhydrous dioxane as the solvent.

-

Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Place the flask in a preheated oil bath at 70°C and stir for 24 hours.

-

Quench the polymerization by exposing the mixture to air and cooling in an ice bath.

-

Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol.

-

Collect the polymer by filtration and dry it under vacuum at 40°C overnight.

-

Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by ¹H NMR for monomer conversion.

Conclusion

The synthesis of fluorinated acrylates can be achieved through several reliable methods, with the choice of method depending on factors such as the availability of starting materials, desired purity, and scale of the reaction. Direct esterification and acylation with acryloyl chloride are effective for the synthesis of the monomers, while controlled radical polymerization techniques like RAFT and ATRP provide excellent control over the resulting polymer architecture. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the fields of polymer chemistry, materials science, and drug development, enabling the synthesis and exploration of novel fluorinated materials.

References

"environmental fate and toxicity of short-chain perfluoroalkyl substances"

An In-Depth Technical Guide to the Environmental Fate and Toxicity of Short-Chain Perfluoroalkyl Substances

Executive Summary

As regulatory actions have curtailed the use of long-chain per- and polyfluoroalkyl substances (PFAS) like PFOA and PFOS, the chemical industry has shifted towards short-chain alternatives (those with fewer than eight carbon atoms).[1][2] Initially considered less bioaccumulative and therefore safer, a growing body of evidence reveals that short-chain PFAS present their own set of environmental and toxicological challenges. Their high mobility, extreme persistence, and potential for adverse health effects necessitate a thorough understanding of their behavior.[3][4] This guide provides a comprehensive technical overview of the environmental fate and toxicological profiles of key short-chain PFAS, including perfluorobutanoic acid (PFBA), perfluorobutane sulfonic acid (PFBS), perfluorohexanoic acid (PFHxA), and perfluorohexane (B1679568) sulfonic acid (PFHxS). It synthesizes quantitative data, details experimental protocols, and visualizes key pathways to support advanced research and risk assessment.

Environmental Fate

The environmental fate of short-chain PFAS is characterized by extreme persistence and high mobility, leading to widespread contamination of water resources.

Sources and Environmental Release

Short-chain PFAS are introduced into the environment through various channels. They are used as replacements for long-chain compounds in a wide array of consumer and industrial products, including food packaging, stain-resistant textiles, and firefighting foams.[2][3][5] Environmental release occurs during their manufacture, use, and disposal.[3] Furthermore, the degradation of larger, precursor fluorotelomer-based polymers can also contribute significantly to the environmental load of stable short-chain perfluoroalkyl acids (PFAAs).[6]

Transport and Distribution

A defining characteristic of short-chain PFAS is their high mobility in aqueous environments.[3] Compared to their long-chain counterparts, they have higher water solubility and a lower tendency to adsorb to soil and sediment.[4][6][7] This leads to several critical outcomes:

-

Contamination of Water Resources: Their mobility facilitates the rapid contamination of groundwater and surface water, which in turn impacts drinking water supplies.[1][3]

-

Long-Range Transport: Short-chain PFAS have a high potential for long-range transport through water bodies.[3] Additionally, volatile precursor compounds can be transported atmospherically over long distances before degrading into persistent short-chain PFAAs, resulting in their detection in remote regions like the Arctic.[3][8]

-

Differential Transport: In contaminated sites, short-chain PFAS tend to migrate faster in groundwater than long-chain PFAS, creating a differential transport phenomenon.[8][9] While hydrophobic interactions are the primary retention mechanism for long-chain PFAS, electrostatic interactions are more significant for short-chain compounds.[7]

Persistence and Degradation

The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making short-chain PFAS, like all PFAAs, extremely resistant to environmental degradation.[3][6] They do not undergo any significant abiotic or biotic degradation under typical environmental conditions.[3] As a result, they are considered "forever chemicals," meaning that once released, they persist in the environment for exceptionally long periods, leading to ever-increasing background concentrations.[3][10]

Bioaccumulation and Biotransformation

While generally considered less bioaccumulative than long-chain PFAS, short-chain compounds are still taken up by organisms.[11] Their lower bioaccumulation potential is attributed to faster elimination rates from the body.[11][12] However, this generalization has important nuances:

-

Protein Binding: Instead of partitioning into fatty tissues like typical persistent organic pollutants, PFAAs tend to bind to proteins in the blood and highly perfused tissues like the liver.[6][10]

-

Species-Specific Differences: The behavior of short-chain PFAS can differ significantly between laboratory animals and humans. For example, PFHxS has a longer half-life in humans than PFOA and PFOS, and high levels of PFBA have been found in human tissues, suggesting greater bioaccumulation than animal studies might predict.[6]

-

Plant Uptake: Some short-chain PFAS, notably PFBA, have been shown to bioaccumulate readily in agricultural crops, presenting a direct pathway for human exposure through diet.[13]

-

Biotransformation of Precursors: While PFAAs themselves are metabolically inert, precursor compounds can be biotransformed within the body to yield these stable end-products, contributing to an individual's internal body burden.[6][14]

Toxicology of Short-Chain PFAS

The toxicological profiles of short-chain PFAS are complex and still under active investigation. While often exhibiting lower acute toxicity than their long-chain predecessors, they are associated with a range of adverse health effects following repeated exposure, targeting organs such as the liver, kidneys, and the thyroid system.[6][15]

Toxicokinetics

-

Absorption: Short-chain PFAS are readily and almost completely absorbed following oral and inhalation exposure.[6]

-

Distribution: After absorption, they distribute to various tissues, with a tendency to bind to proteins in the blood and liver.[6][10]

-

Metabolism: PFAAs are metabolically inert due to the strength of the C-F bond and are not biotransformed.[6]

-

Excretion: The primary route of elimination is via urine through the kidneys.[6] Elimination half-lives are generally shorter than for long-chain PFAS but show significant variation based on chain length, functional group, species, and sex.[6][16][17] For instance, the half-life of PFBA in humans is measured in days, while that of PFHxS can be years, rivaling some long-chain compounds.[11][16][18]

Mechanisms of Toxicity

Several molecular mechanisms have been identified for short-chain PFAS toxicity:

-

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation: Similar to long-chain PFAS, some short-chain compounds can activate PPARα, a nuclear receptor that regulates lipid metabolism. This activation is linked to effects like hepatocellular hypertrophy and changes in liver enzyme expression.[15][19]

-

Endocrine Disruption: Short-chain PFAS can interfere with the body's natural hormones. Effects on thyroid hormones are a sensitive endpoint, with studies showing decreased thyroxine (T4) levels.[15][20][21] PFHxS has also been linked to disrupted estrogen and androgen receptor activity.[22][23]

-

Oxidative Stress: In vitro studies have shown that exposure to compounds like PFHxS can lead to increased production of reactive oxygen species (ROS) and suppression of antioxidant enzymes in liver cells, indicating cellular damage.[19][22]

Specific Toxicity Profiles

-

Perfluorobutanoic Acid (PFBA): In animal studies, PFBA exposure is associated with increased thyroid weight and follicular epithelium hypertrophy. Developmental studies have noted effects such as delayed pupillary reflex at high doses.[24] While generally considered less toxic than its long-chain counterparts, its high mobility and uptake in plants are of concern.[25]

-

Perfluorobutane Sulfonic Acid (PFBS): In 28-day rat studies, high doses of PFBS caused reduced survival, lower body weights, increased liver weights, and histopathological findings in the kidney and stomach.[15][18] It also led to decreases in thyroid hormones.[15] PFBS was found to be equivocal for mutagenicity in one bacterial test but negative in others.[15]

-

Perfluorohexanoic Acid (PFHxA): PFHxA exhibits relatively low acute toxicity and is rapidly excreted.[19] Chronic exposure studies in rats identified the kidney as the primary target organ at high doses but did not show evidence of carcinogenicity.[19][26] It is not considered genotoxic.[19] However, like other PFAS, it can activate PPARα and has been linked to endocrine disruption.[19][23]

-

Perfluorohexane Sulfonic Acid (PFHxS): PFHxS is one of the most persistent short-chain PFAS in humans.[5][16] Animal and human studies link PFHxS exposure to liver toxicity, developmental effects (decreased pup weight), and altered thyroid hormone levels.[27][28] The EPA's IRIS program concluded that PFHxS exposure is likely to cause thyroid and immune effects in humans, including decreased antibody responses to vaccines.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for prominent short-chain PFAS to facilitate comparison.

Table 1: Physicochemical Properties of Selected Short-Chain PFAS

| Property | PFBA (C4) | PFBS (C4) | PFHxA (C6) | PFHxS (C6) | Source(s) |

| Molecular Weight ( g/mol ) | 214.04 | 300.06 | 314.05 | 400.07 | N/A |

| Water Solubility | > 20 g/L | > 20 g/L | > 20 g/L | High | [3] |

| Log Kow (neutral form) | - | 2.82 - 4.6 | 2.82 - 4.6 | - | [3] |

| pKa | < 1 | < 1 | < 1 | < 1 | [3] |

| Log Koc | - | 2.7 - 3.6 | 2.7 - 3.6 | - | [3] |

| Melting Point (°C) | -17.5 | - | - | - | [29] |

Table 2: Selected Toxicological Endpoints for Short-Chain PFAS from Animal Studies

| Substance | Species | Exposure Route | Endpoint | Value | Source(s) |

| PFBA | C. elegans | Aqueous | 48h LC50 | 612.15 mg/L | [25] |

| PFBS | Rat | Gavage | 2-Gen Repro. NOAEL | 1000 mg/kg/day | [18] |

| PFBS | Rat | Gavage | 90-Day Renal Hyperplasia BMDL10 | 37 mg/kg/day | [18] |

| PFHxA | Rat | Oral | Chronic NOAEL (Renal Effects) | 15 mg/kg/day | [26] |

| PFHxS | Rat | Oral | Subchronic MRL (Thyroid Effects) | 2 x 10-5 mg/kg-day | [28] |

NOAEL: No-Observed-Adverse-Effect Level; BMDL: Benchmark Dose Lower Confidence Limit; MRL: Minimal Risk Level; LC50: Lethal Concentration, 50%.

Table 3: Estimated Biological Half-Lives of Short-Chain PFAS

| Substance | Species | Half-Life | Source(s) |

| PFBA | Human | ~28 days (mean, production workers) | [18] |

| PFBA | Human | 0.12 years (~44 days) | [16] |

| PFBS | Human | ~28 days (mean, production workers) | [18] |

| PFBS | Rat (Male) | ~3-4 hours | [18] |

| PFHxA | Rat (Male) | ~9 hours | [17] |

| PFHxA | Rat (Female) | ~2 hours | [17] |

| PFHxS | Human | 2.86 years | [16] |

| PFHxS | Human | Longer than PFOA/PFOS | [6] |

Experimental Protocols

Detailed and standardized methodologies are critical for the accurate assessment of short-chain PFAS.

Protocol: Analysis of Short-Chain PFAS in Drinking Water by LC-MS/MS (Based on EPA Method 533)

This protocol outlines a method for the quantitative analysis of short-chain PFAS in drinking water using weak anion exchange (WAX) solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Collection and Preservation:

-

Collect a 250 mL water sample in a polypropylene (B1209903) bottle.

-

Preserve the sample with ammonium (B1175870) acetate (B1210297) to a final concentration of 25 mM.

-

Store samples at ≤ 6 °C until extraction, away from light.

2. Isotope Dilution Standards:

-

Fortify each sample with a known quantity of isotopically labeled internal standards corresponding to the target analytes just prior to extraction. This corrects for matrix effects and variations in extraction efficiency.

3. Solid-Phase Extraction (SPE):

-

Condition a weak anion exchange (WAX) SPE cartridge (e.g., 6cc, 150 mg) with methanol (B129727) followed by reagent water.

-

Load the entire 250 mL water sample onto the cartridge at a flow rate of 10-15 mL/min.

-

Wash the cartridge with an acetate buffer to remove interferences.

-

Dry the cartridge thoroughly under a stream of nitrogen.

-

Elute the PFAS analytes from the cartridge using a small volume of basic methanol (e.g., methanol with 2% ammonium hydroxide).

4. Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at a slightly elevated temperature (e.g., 40°C).

-

Reconstitute the dried extract in a final volume of 1 mL of 96:4% methanol/water.

-

Add a known quantity of recovery (injection internal) standards to the final extract.

5. LC-MS/MS Analysis:

-

LC System: Use a liquid chromatograph capable of generating a stable gradient.

-

Column: A C18 column is typically used.

-

Mobile Phase A: Ammonium acetate in water.

-

Mobile Phase B: Methanol.

-

Gradient: A programmed gradient from high aqueous to high organic mobile phase to separate the analytes.

-

-

MS/MS System: Use a tandem mass spectrometer operating in negative ion electrospray ionization (ESI-) mode.

-

Acquisition: Monitor at least two specific precursor-to-product ion transitions for each analyte in Multiple Reaction Monitoring (MRM) mode for confident identification and quantification.

6. Quantification:

-

Calculate the concentration of each analyte using the isotope dilution method, where the response of the native analyte is compared to the response of its corresponding isotopically labeled internal standard.

Protocol: Generalized 28-Day Oral Gavage Rodent Toxicity Study (Based on NTP Reports)

This protocol describes a generalized in vivo study to assess the toxicity of a short-chain PFAS compound in rats.

1. Test System:

-

Species: Sprague Dawley rats (Hsd:Sprague Dawley SD).

-

Age: Young adult, approximately 6-8 weeks old at the start of the study.

-

Group Size: 10 animals per sex per dose group.

2. Experimental Design:

-

Dose Groups: A minimum of three dose levels plus a concurrent vehicle control group. Doses should be selected based on range-finding studies to elicit a toxic response without causing excessive mortality.

-

Vehicle: Deionized water with a surfactant (e.g., 2% Tween® 80) to aid in solubilization.

-

Administration: Daily oral gavage for 28 consecutive days. Administer a consistent volume (e.g., 5 mL/kg body weight).

3. In-Life Observations:

-

Mortality and Morbidity: Check animals twice daily.

-

Clinical Observations: Conduct detailed clinical observations weekly.

-

Body Weights: Record body weights at the start, weekly, and at termination.

-

Food Consumption: Measure food consumption weekly.

4. Terminal Procedures (Day 29):

-

Fasting: Fast animals overnight before necropsy.

-

Anesthesia and Euthanasia: Anesthetize animals and collect blood via cardiac puncture for clinical pathology. Euthanize by an approved method.

-

Blood Collection: Collect blood into tubes appropriate for hematology (e.g., containing EDTA) and clinical chemistry (e.g., containing lithium heparin).

-

Necropsy: Perform a full gross necropsy on all animals.

-

Organ Weights: Weigh key organs, including the liver, kidneys, spleen, thymus, and thyroid.

5. Post-Mortem Analyses:

-

Clinical Pathology:

-

Hematology: Analyze for parameters such as red and white blood cell counts, hemoglobin, and platelet counts.

-

Clinical Chemistry: Analyze for indicators of liver function (e.g., ALT, AST, bile acids), kidney function, and lipid levels (cholesterol, triglycerides).

-

Thyroid Hormones: Measure serum levels of T3, T4, and TSH.

-

-

Histopathology:

-

Preserve a comprehensive set of tissues in 10% neutral buffered formalin.

-

Process, embed in paraffin, section, and stain tissues (e.g., with hematoxylin (B73222) and eosin).

-

A certified veterinary pathologist should perform a microscopic examination of tissues from the high-dose and control groups. If treatment-related lesions are found, examine the same tissues from lower dose groups.

-

6. Data Analysis:

-

Analyze quantitative data (e.g., body weights, organ weights, clinical pathology) for statistically significant differences between dose groups and the control group using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

-

Analyze the incidence of histopathological lesions using appropriate statistical tests (e.g., Fisher's exact test).

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. hsph.harvard.edu [hsph.harvard.edu]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aiha.org [aiha.org]

- 6. www2.mst.dk [www2.mst.dk]

- 7. researchgate.net [researchgate.net]

- 8. nccoast.org [nccoast.org]

- 9. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 10. researchgate.net [researchgate.net]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | A Review of Per- and Polyfluorinated Alkyl Substance Impairment of Reproduction [frontiersin.org]

- 13. OVERVIEW OF BACKGROUND INFORMATION AND ASSESSMENT METHODS - IRIS Toxicological Review of Perfluorobutanoic Acid (PFBA, CASRN 375-22-4) and Related Salts - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Sulfonates (Perfluorobutane Sulfonic Acid, Perfluorohexane Sulfonate Potassium Salt, and Perfluorooctane Sulfonic Acid) Administered by Gavage to Sprague Dawley (Hsd:Sprague Dawley SD) Rats (Revised) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. benchchem.com [benchchem.com]

- 20. health.state.mn.us [health.state.mn.us]

- 21. health.state.mn.us [health.state.mn.us]

- 22. pfaswaterexperts.org [pfaswaterexperts.org]

- 23. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 24. health.state.mn.us [health.state.mn.us]

- 25. Item - Behavioural, developmental and reproductive toxicological impacts of perfluorobutanoic acid (PFBA) in Caenorhabditis elegans - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]

- 26. integral-corp.com [integral-corp.com]

- 27. healthvermont.gov [healthvermont.gov]

- 28. oehha.ca.gov [oehha.ca.gov]

- 29. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

A Technical Guide to Quantum Chemical Calculations on 2-(Perfluorobutyl)ethyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties and reactivity of 2-(Perfluorobutyl)ethyl acrylate (B77674). This fluorinated monomer is of significant interest for the development of advanced polymers with applications in specialized coatings, biomedical devices, and drug delivery systems due to its characteristic low surface tension and high chemical stability.[1] Understanding its electronic structure and conformational landscape through computational methods is crucial for predicting its behavior and designing novel materials.

Molecular Structure and Conformational Analysis

Quantum chemical calculations are instrumental in determining the most stable three-dimensional structures of 2-(Perfluorobutyl)ethyl acrylate. Density Functional Theory (DFT) is a widely used method for geometry optimization.[2][3] For acrylate molecules, two primary conformations, s-cis and s-trans, are often considered for the arrangement of the acrylic moiety.[4][5]

Table 1: Representative Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Representative Value | Significance |

| Bond Length | C=C (acrylate) | 1.34 Å | Indicates the double bond character, crucial for polymerization. |

| C=O | 1.21 Å | Relates to the carbonyl group's reactivity and vibrational frequency. | |

| C-O (ester) | 1.36 Å | Influences the flexibility and hydrolysis of the ester linkage. | |

| C-F | 1.35 Å | The strength and polarity of this bond contribute to the material's stability. | |

| Bond Angle | C=C-C | 122° | Affects the steric hindrance around the polymerizable double bond. |

| O=C-O | 125° | Influences the electronic environment of the carbonyl group. | |

| Dihedral Angle | C=C-C=O | ~0° (s-cis) or ~180° (s-trans) | Defines the planar arrangement of the acrylate group, impacting reactivity. |

Note: The values presented are representative and based on typical DFT calculations for similar acrylate molecules. Actual values would be obtained from specific calculations on this compound.

Electronic Properties and Reactivity

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its reactivity.[6][7][8][9][10] The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[6][7]

Table 2: Calculated Electronic Properties of this compound

| Property | Representative Value | Significance |

| HOMO Energy | -7.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 6.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule, influencing intermolecular interactions. |

Note: These values are illustrative and would be determined from quantum chemical calculations.

Vibrational Analysis

Vibrational frequency calculations are essential for characterizing the molecule's infrared (IR) and Raman spectra.[4][5] These calculations help in the interpretation of experimental spectroscopic data and confirm that an optimized geometry corresponds to a true energy minimum.

Table 3: Key Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Correlation |

| C=O Stretch | ~1750 | Strong absorption in the IR spectrum, characteristic of the carbonyl group. |

| C=C Stretch | ~1640 | Characteristic of the acrylate double bond, important for monitoring polymerization. |

| C-F Stretch | ~1100-1300 | Strong absorptions indicative of the perfluorobutyl chain. |

| C-O Stretch | ~1150-1250 | Related to the ester linkage. |

Note: Calculated frequencies are often scaled to better match experimental values.

Experimental and Computational Protocols

Density Functional Theory (DFT) Calculations

A common and effective methodology for the quantum chemical analysis of molecules like this compound involves the use of Density Functional Theory (DFT).

Protocol for DFT Calculations:

-

Software Selection: Utilize a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Initial Structure: Construct the 3D structure of this compound. Create both s-cis and s-trans conformers.

-

Method Selection:

-

Functional: The B3LYP hybrid functional is a widely used and reliable choice for organic molecules.[4][5] For studying reaction kinetics, functionals like MPWB1K may provide better agreement with experimental data.[11]

-

Basis Set: A Pople-style basis set such as 6-31+G(d) is a good starting point for geometry optimization and frequency calculations. For higher accuracy, a larger basis set like 6-311+G(3df,2p) can be employed.[11]

-

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.

-

Frequency Analysis: Conduct a vibrational frequency calculation on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to predict the IR spectrum.

-

Property Calculations: Using the optimized geometry, perform single-point energy calculations to determine electronic properties such as HOMO-LUMO energies, dipole moment, and molecular electrostatic potential.

Visualizations

Workflow for Quantum Chemical Analysis

The following diagram illustrates a typical workflow for the computational study of this compound.

Caption: Computational workflow for this compound.

Potential Reaction Pathway: Free-Radical Polymerization

Quantum chemical calculations can be used to study the mechanism of polymerization. The following diagram illustrates the initial steps of free-radical polymerization.

Caption: Free-radical polymerization of this compound.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. mdpi.com [mdpi.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. scite.ai [scite.ai]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]